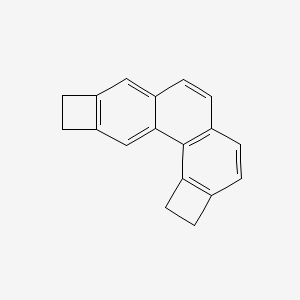
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is a complex organic compound with the molecular formula C18H14 It is characterized by its unique structure, which includes multiple aromatic rings and four-membered rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield. The process includes the purification of the final product through techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield quinones or other oxygenated derivatives, while reduction reactions may produce fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclobuta(b,h)phenanthrene, 1,2,7,8-tetrahydro-: This compound has a similar structure but differs in the position of the hydrogen atoms and the arrangement of the rings.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings and a different arrangement of atoms.
Uniqueness
Dicyclobuta(b,g)phenanthrene, 1,2,8,9-tetrahydro- is unique due to its specific arrangement of aromatic and four-membered rings, which imparts distinctive chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
67237-38-1 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
pentacyclo[10.6.0.02,9.03,6.014,17]octadeca-1(18),2(9),3(6),7,10,12,14(17)-heptaene |
InChI |
InChI=1S/C18H14/c1-2-12-3-6-15-9-13-4-5-14(13)10-17(15)18(12)16-8-7-11(1)16/h1-3,6,9-10H,4-5,7-8H2 |
InChI-Schlüssel |
JURYTAHXWYUYDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC3=C2C4=CC5=C(CC5)C=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















